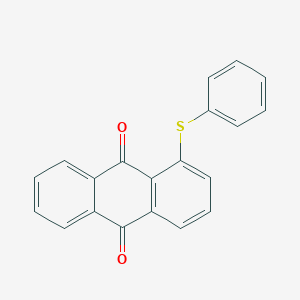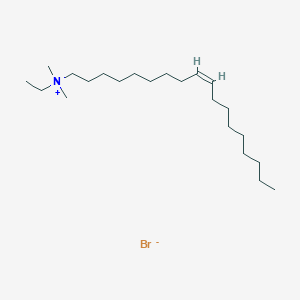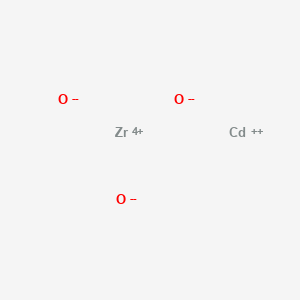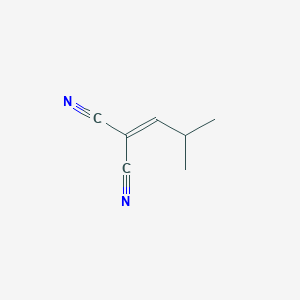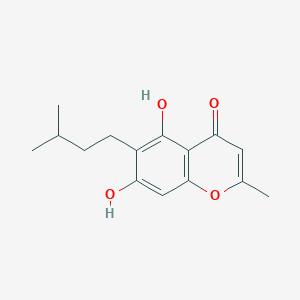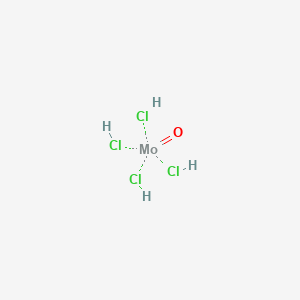
Molybdenum-92
Descripción general
Descripción
Molybdenum-92 is an isotope of molybdenum. It has a mass number of 92, which means it has 92 nucleons (protons and neutrons combined). The atomic number of molybdenum is 42, which means Molybdenum-92 has 42 protons and 50 neutrons . It is a stable isotope .
Molecular Structure Analysis
Molybdenum-92 has a nuclear binding energy of 796.5104071 MeV per nucleus . Its isotopic mass is 91.906808 u . The molecular structure of Molybdenum-92 is not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
Molybdenum-92 is a stable isotope with a mass of 91.906808 g/mol . It has a nuclear binding energy of 796.5104071 MeV per nucleus . The physical and chemical properties of Molybdenum-92 are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación
Nuclear Reactors and Astrophysics : Molybdenum is used as a constructive material in different types of nuclear reactors. The cross-sections of Mo-92 reactions are vital for understanding nuclear processes and astrophysical applications (Aydin, Yıldız, & Sarpün, 2016).
Biomedical Applications : Mo-92, in the form of Molybdenum disulfide (MoS2), is used in therapeutic, bioimaging, and biosensing applications. Its unique properties enable diverse applications in drug delivery, gene delivery, phototherapy, bioimaging, and theranostics (Yadav et al., 2018).
Nanoelectronics and Optoelectronics : Few-layer MoS2, a layered semiconductor, is explored for its potential in nanoelectronics, optoelectronics, and flexible devices due to its direct band gap and unique structural properties (Ganatra & Zhang, 2014).
Material Science : The various oxide forms of molybdenum have applications in optics, electronics, catalysis, and energy systems. Their versatile properties make them ideal for technological applications (De Castro et al., 2017).
Environmental Remediation : MoS2 nanosheets, due to their sulfur-rich characteristic and 2D structure, are effective for mercury capture and removal in aquatic systems, providing a novel approach to environmental cleanup (Ai et al., 2016).
Catalysis and Electrochemistry : High oxidation state molybdenum compounds in aqueous media show potential for new catalytic and electrocatalytic processes, leveraging redox active metals for substrate activation (Poli, 2004).
Agricultural Applications : Mo-92's role as a micronutrient is significant in biological nitrogen fixation, influencing the quality and nutrient content of crops like soybeans (Cardoso et al., 2020).
Metallurgy : Mo-92 is critical in understanding the behavior of metals under extreme conditions, such as in the study of phase stability and melting behavior of molybdenum under shock compression (Wang et al., 2015).
Propiedades
IUPAC Name |
molybdenum-92 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Mo/i1-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKXTWBITQBERF-AHCXROLUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[92Mo] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Mo | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20931241 | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.906807 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Molybdenum-92 | |
CAS RN |
14191-67-4 | |
| Record name | Molybdenum, isotope of mass 92 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014191674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~92~Mo)Molybdenum | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20931241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3-Dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B83513.png)

